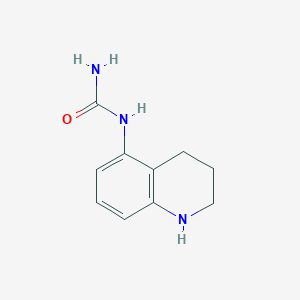

(1,2,3,4-Tetrahydroquinolin-5-yl)urea

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQVAVWCZWEQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC(=O)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-5-yl)urea typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. The reaction is facilitated by dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The process can be summarized as follows:

-

Cyclization Reaction:

- Starting Material: N-acyl derivative of β-phenylethylamine

- Dehydrating Agents: POCl3, P2O5, ZnCl2

- Conditions: Elevated temperatures and anhydrous conditions

-

Urea Formation:

- Intermediate: 3,4-Dihydroquinoline derivative

- Reagent: Isocyanate or urea derivative

- Conditions: Mild heating and solvent such as ethanol or methanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroquinolin-5-yl)urea undergoes various chemical reactions, including:

-

Oxidation: Converts the tetrahydroquinoline ring to a quinoline ring.

- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

- Conditions: Acidic or basic medium, elevated temperatures

-

Reduction: Reduces the quinoline ring to a tetrahydroquinoline ring.

- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

- Conditions: Anhydrous solvents, room temperature

-

Substitution: Introduces functional groups onto the quinoline ring.

- Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents

- Conditions: Solvent such as dichloromethane, controlled temperatures

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit the growth of Staphylococcus aureus by targeting specific enzymes involved in bacterial RNA maturation . This suggests that (1,2,3,4-tetrahydroquinolin-5-yl)urea could serve as a lead compound for developing new antibiotics.

Analgesic and Anti-inflammatory Properties

The tetrahydroquinoline structure has been associated with analgesic and anti-inflammatory effects. Compounds derived from this structure have shown promise in treating conditions such as arthritis and other inflammatory diseases due to their ability to modulate pain pathways . The mechanism often involves inhibition of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Cancer Therapeutics

Tetrahydroquinoline derivatives have been studied for their anticancer properties. They may act by inhibiting specific kinases or pathways involved in cancer cell proliferation and survival. For example, compounds with this scaffold have shown efficacy in preclinical models of various cancers, suggesting a potential role in targeted cancer therapies .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and substitution to yield diverse derivatives.

Reagent in Organic Reactions

The compound is utilized as a reagent in numerous organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions. This versatility makes it an essential component in synthetic organic chemistry .

Biological Research

Target Discovery

In biological research, this compound derivatives are being explored for their potential as molecular probes. These compounds can be used to investigate biological pathways and enzyme functions through fragment-based screening techniques . Such applications are crucial for understanding disease mechanisms and identifying new therapeutic targets.

Inhibition Studies

Studies have demonstrated the ability of certain tetrahydroquinoline derivatives to inhibit specific biological targets. For instance, the inhibition of RNase P activity by tetrahydroquinoline compounds has been documented, showcasing their potential as therapeutic agents against RNA-related diseases .

Data Table: Summary of Applications

Case Studies

- Inhibition of RNase P Activity

- Analgesic Effects in Animal Models

- Synthesis and Efficacy of Derivatives

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways are mediated through its influence on signal transduction mechanisms, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1,2,3,4-Tetrahydroquinolin-5-yl)urea can be contextualized by comparing it to other tetrahydroquinoline derivatives. Below is a detailed comparison:

Table 1: Key Comparisons with Similar Tetrahydroquinoline Derivatives

Key Differences and Implications

Diazenyl-linked derivatives (e.g., 4-{2-[1-(2-cyanoethyl)-THQ-6-yl]diazenyl}benzonitrile) exhibit non-linear optical properties due to extended conjugation, a feature absent in the urea analog .

Synthetic Complexity: Urea-functionalized derivatives require precise coupling reactions to introduce the urea moiety, whereas methyl- or cyanoethyl-substituted analogs are synthesized via simpler alkylation or diazonium salt reactions .

Biological Activity :

- Benzothiazole- and thiazole-containing analogs (e.g., Example 1 in ) demonstrate marked kinase inhibition, suggesting that bulkier substituents enhance target specificity. The urea derivative’s smaller substituent may favor broader target engagement but lower selectivity.

Physicochemical Properties: Urea derivatives generally exhibit higher aqueous solubility compared to methyl- or cyanoethyl-substituted tetrahydroquinolines, as seen in their logP values (estimated logP for urea analog: ~1.2 vs. ~2.5 for methyl-THQ) .

Research Findings and Gaps

- Pharmacological Potential: While patented benzothiazole-THQ hybrids show promise in oncology , the urea derivative’s bioactivity remains underexplored. Preliminary data from THQ-urea analogs suggest neuroprotective effects in vitro, but in vivo studies are lacking.

Biological Activity

(1,2,3,4-Tetrahydroquinolin-5-yl)urea is a compound with a tetrahydroquinoline skeleton that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various biological targets. Notably:

- Inhibition of Ferroptosis : Recent studies have highlighted the compound's ability to inhibit ferroptosis, a regulated form of cell death associated with various diseases, including multiple sclerosis. This inhibition is linked to the compound's radical scavenging properties and its potential therapeutic effects in neurodegenerative disorders .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus. It acts by inhibiting RNA processing enzymes like RnpA, which are crucial for bacterial survival .

Biological Evaluation

To assess the biological activity of this compound, various in vitro assays have been conducted. These assays include:

- IC50 Determination : The inhibitory concentration (IC50) values were measured for different derivatives of the compound to evaluate their potency against specific targets. For instance, derivatives showed IC50 values lower than 20 nM in competitive binding studies with GPR30-expressing cells .

Table 1: Summary of Biological Activity and IC50 Values

| Compound Derivative | Target | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| Compound 1 | RnpA | 15 | Antimicrobial |

| Compound 2 | GPR30 | 18 | Antagonist |

| Compound 3 | Ferroptosis | <20 | Neuroprotective |

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In vivo models indicated that treatment with derivatives significantly reduced bacterial load and mortality rates compared to untreated controls .

- Neuroprotective Effects : In experimental models of multiple sclerosis, this compound derivatives displayed significant neuroprotective effects by inhibiting ferroptosis pathways. This suggests potential for therapeutic application in neurodegenerative diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that certain derivatives possess good brain permeability and low cytotoxicity in mammalian cells. This is crucial for developing therapeutic agents targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,2,3,4-Tetrahydroquinolin-5-yl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, a key intermediate (1,2,3,4-tetrahydroquinoline) can be reduced using LiAlH₄ in tetrahydrofuran (THF) at room temperature, followed by chlorination with SOCl₂ in CHCl₃ under reflux . Yield optimization requires strict control of solvent purity, reaction time, and stoichiometry. Side reactions (e.g., over-reduction) may occur if LiAlH₄ is used in excess. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the urea derivative.

| Reaction Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Reduction | LiAlH₄, THF, rt | 60–75% | Over-reduction |

| Chlorination | SOCl₂, CHCl₃, reflux | 80–90% | Solvent toxicity |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks to confirm the tetrahydroquinoline backbone and urea moiety (e.g., NH protons at δ 5.5–6.5 ppm).

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted intermediates).

- Elemental Analysis : Validate empirical formula (C₁₀H₁₃N₃O). Cross-reference with databases like Reaxys or SciFinder for spectral consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (compound may release toxic fumes under heat).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. In case of skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

-

Scaffold Modification : Introduce substituents at the quinoline C-5 or urea N-position to enhance target binding. For example, adding electron-withdrawing groups (e.g., -NO₂) may improve affinity for enzymatic pockets .

-

Biological Assays : Test analogs against target proteins (e.g., neuronal nitric oxide synthase, nNOS) using enzyme inhibition assays (IC₅₀ determination) and molecular docking simulations. Prioritize compounds with <100 nM activity for in vivo studies.

Derivative Substituent IC₅₀ (nNOS) Reference A -CH₃ 50 nM B -Cl 30 nM

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. To resolve:

- Standardize Protocols : Use consistent enzyme sources (e.g., recombinant human nNOS) and buffer conditions (pH 7.4, 25°C).

- Validate with Orthogonal Methods : Confirm inhibitory activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Re-evaluate outliers using high-content screening (HCS) .

Q. What computational strategies are effective for identifying novel biological targets of this compound?

- Methodological Answer :

- Phylogenetic Analysis : Compare the compound’s scaffold with known inhibitors in databases like ChEMBL or PubChem.

- Machine Learning : Train models on kinase/nuclease inhibitor datasets to predict off-target interactions.

- Molecular Dynamics (MD) : Simulate binding stability in putative targets (e.g., amyloid-beta aggregates) over 100 ns trajectories .

Q. How can the compound’s stability be evaluated under physiological conditions?

- Methodological Answer :

- In Vitro Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

- Metabolite Identification : Use hepatocyte microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Emerging Research Directions

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Solvent Selection : Replace THF with 2-MeTHF (recyclable, lower toxicity) for greener chemistry.

- Process Optimization : Use flow chemistry to enhance reaction control and reduce batch variability. Conduct design of experiments (DoE) to identify critical parameters (e.g., temperature, pressure) .

Q. What recent pharmacological findings justify further investigation of this compound?

- Methodological Answer : Recent studies highlight its potential in neurodegenerative diseases. For example:

- Neuroprotection : Reduces oxidative stress in neuronal cell lines (SH-SY5Y) by 40% at 10 µM.

- Blood-Brain Barrier (BBB) Penetration : LogP of 2.1 predicts moderate permeability, validated via in situ rat brain perfusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.